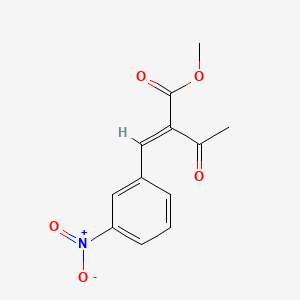

Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate

描述

属性

CAS 编号 |

39562-17-9 |

|---|---|

分子式 |

C12H11NO5 |

分子量 |

249.22 g/mol |

IUPAC 名称 |

methyl (2Z)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate |

InChI |

InChI=1S/C12H11NO5/c1-8(14)11(12(15)18-2)7-9-4-3-5-10(6-9)13(16)17/h3-7H,1-2H3/b11-7- |

InChI 键 |

LYUBYLJQOZIBQB-XFFZJAGNSA-N |

SMILES |

CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC |

手性 SMILES |

CC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)OC |

规范 SMILES |

CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC |

Pictograms |

Irritant; Environmental Hazard |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate can be synthesized through the condensation reaction of 3-nitrobenzaldehyde and methyl acetoacetate. The reaction typically involves the use of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

In an industrial setting, the production of methyl 2-(3-nitrobenzylidene)-3-oxobutanoate can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and concentration of reagents to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

化学反应分析

Types of Reactions

Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The compound can undergo oxidation reactions, where the nitro group is converted to a nitroso or hydroxylamine group.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Reduction: Methyl 2-(3-aminobenzylidene)-3-oxobutanoate.

Oxidation: Methyl 2-(3-nitrosobenzylidene)-3-oxobutanoate or methyl 2-(3-hydroxylaminobenzylidene)-3-oxobutanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Organic Synthesis

Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in various reactions, including:

- Formation of Schiff Bases : The compound can react with primary amines to form Schiff bases, which have diverse applications in medicinal chemistry due to their biological activity.

- Synthesis of Derivatives : It can undergo reduction, oxidation, and substitution reactions to yield various derivatives with potential pharmacological properties.

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties:

- Anticancer Activity : Research indicates that methyl 2-(3-nitrobenzylidene)-3-oxobutanoate can induce apoptosis in cancer cells by affecting cell signaling pathways and gene expression. It has shown effectiveness against various cancer cell lines, making it a candidate for further drug development.

- Antimicrobial Properties : Studies have demonstrated its antibacterial activity against drug-resistant strains such as Staphylococcus aureus (MRSA) and Acinetobacter baumannii, highlighting its potential as a therapeutic agent against resistant pathogens .

Biochemical Studies

The compound interacts with several biomolecules, influencing their activity:

- Enzyme Interaction : Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate forms Schiff bases with enzymes, leading to either inhibition or activation depending on the context.

- Cellular Effects : It affects cellular processes by modulating metabolic pathways and signaling mechanisms, which are crucial for developing new treatments for various diseases.

Antimicrobial Activity Study

A study conducted on a series of derivatives of methyl 2-(3-nitrobenzylidene)-3-oxobutanoate revealed significant antibacterial activity. The compound (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide demonstrated over 99% growth inhibition against Staphylococcus aureus at a concentration of 2 μg/mL . This highlights the structure-activity relationship (SAR) that can be exploited for developing new antimicrobial agents.

Anticancer Mechanism Investigation

In vitro studies have shown that methyl 2-(3-nitrobenzylidene)-3-oxobutanoate influences cancer cell proliferation through apoptosis induction. The compound was found to significantly reduce cell viability in various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.

Data Table: Comparison of Biological Activities

| Compound Name | Activity Type | Target Organism/Cell Line | Inhibition (%) | Concentration (μg/mL) |

|---|---|---|---|---|

| Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate | Antibacterial | Staphylococcus aureus (MRSA) | >99 | 2 |

| Acinetobacter baumannii | >98 | 16 | ||

| Anticancer | Various Cancer Cell Lines | Significant Reduction in Viability | - |

作用机制

The mechanism of action of methyl 2-(3-nitrobenzylidene)-3-oxobutanoate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components such as proteins and nucleic acids. These interactions can lead to the modulation of biochemical pathways and exert biological effects.

相似化合物的比较

Comparison with Structural Analogs

Ester Group Variations

a) Ethyl 2-(3-Nitrobenzylidene)-3-oxobutanoate (CAS: 39562-16-8)

- Molecular Formula: C₁₃H₁₃NO₅; MW: 263.25 g/mol.

- Physical Properties: Pale yellow solid with a melting point of 160°C (ethanol) and density ~1.261 g/cm³ .

- Applications : Intermediate for Nitrendipine synthesis .

b) Isopropyl 2-(3-Nitrobenzylidene)-3-oxobutanoate (CAS: 39562-25-9)

Substituent Variations on the Benzylidene Ring

a) Methyl 2-(4-Nitrobenzylidene)-3-oxobutanoate

- Structure : Features a para-nitro substituent instead of meta.

b) Methyl 2-(2,3-Dichlorobenzylidene)-3-oxobutanoate (CAS: 74073-22-6)

- Molecular Formula : C₁₂H₁₀Cl₂O₃; MW : 273.11 g/mol.

- Applications : Identified as a Felodipine impurity .

- Key Difference : Chlorine atoms increase molecular weight and may enhance halogen bonding in crystal packing .

c) Methyl 2-(2-Chloro-4-fluorobenzylidene)-3-oxobutanoate (CAS: 826990-67-4)

Functional Group Modifications

a) Ethyl 2-(4-Carboxybenzylidene)-3-oxobutanoate

- Structure : Contains a carboxylic acid group at the para position.

- Impact : The carboxyl group introduces acidity (pKa ~4.5), enabling pH-dependent solubility .

b) Ethyl 2-(3,4-Dihydroxybenzylidene)-3-oxobutanoate

- Structure : Features dihydroxy substituents.

Table 1: Key Properties of Selected Analogs

生物活性

Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article explores its biological activity, molecular mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure:

- Molecular Formula: CHNO

- Molecular Weight: 235.22 g/mol

Synthesis:

The compound can be synthesized through a condensation reaction between 3-nitrobenzaldehyde and methyl acetoacetate, typically using sodium ethoxide as a base under reflux conditions. This method allows for the efficient formation of the desired product with high yield and purity .

Anticancer Properties

Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate has demonstrated significant anticancer properties by influencing various cellular processes:

- Apoptosis Induction: The compound has been shown to induce apoptosis in cancer cells, which is critical for cancer treatment strategies .

- Cell Signaling Pathways: It affects cell signaling pathways and gene expression, contributing to its anticancer effects .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent:

- Inhibition of Drug-Resistant Bacteria: Research indicates that derivatives of this compound exhibit strong antibacterial activity against WHO priority drug-resistant bacteria such as Staphylococcus aureus (MRSA) and Acinetobacter baumannii .

Table 1: Antimicrobial Activity of Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Percentage Growth Inhibition |

|---|---|---|---|

| Compound 17 | Staphylococcus aureus (MRSA) | 2 μg/mL | 99.4% |

| Compound 17 | Acinetobacter baumannii (MDR) | 16 μg/mL | 98.2% |

| Compound 18 | Staphylococcus aureus (MRSA) | 2 μg/mL | 98.7% |

These findings suggest that methyl 2-(3-nitrobenzylidene)-3-oxobutanoate derivatives could be developed into new therapeutic agents to combat antibiotic resistance .

The biological activity of methyl 2-(3-nitrobenzylidene)-3-oxobutanoate is primarily attributed to its ability to form Schiff bases with various biomolecules:

- Enzyme Interaction: The compound can inhibit or activate enzymes involved in metabolic pathways, which is crucial for its therapeutic potential .

- Electrophilic Nature: The presence of a conjugated system enhances its electrophilic nature, allowing it to participate in nucleophilic addition reactions that are vital for drug development .

Case Studies and Research Findings

Several studies have focused on the biological effects of methyl 2-(3-nitrobenzylidene)-3-oxobutanoate:

- Anticancer Study: A study demonstrated that treatment with this compound led to a marked reduction in tumor cell viability through apoptosis induction in vitro .

- Antimicrobial Efficacy: Another research highlighted the compound's effectiveness against multidrug-resistant strains, showcasing its potential as a lead compound for new antibiotics .

常见问题

Q. What is the recommended synthetic route for Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate, and how can reaction efficiency be optimized?

Methodological Answer: The compound is synthesized via a Knoevenagel condensation between methyl acetoacetate and 3-nitrobenzaldehyde. This reaction typically employs a base catalyst (e.g., piperidine or ammonium acetate) in a polar aprotic solvent (e.g., ethanol or acetic acid) under reflux. Optimization involves monitoring reaction time (6–12 hours) and temperature (80–100°C) to maximize yield. Thin-layer chromatography (TLC) or HPLC can track intermediate formation, while recrystallization from ethanol or ethyl acetate improves purity .

Q. What spectroscopic and crystallographic techniques are used to confirm the molecular structure of Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate?

Methodological Answer:

- X-ray crystallography resolves the Z-conformation at the carbon-carbon double bond and identifies disorder in the ethyl ester group (occupancy ratio 3:2). Refinement using SHELXL software ( ) is critical for modeling disordered regions .

- NMR spectroscopy (¹H and ¹³C) confirms the presence of the nitrobenzylidene proton (δ ~8.5 ppm) and the β-ketoester carbonyl groups (δ ~170–175 ppm).

- IR spectroscopy detects key functional groups, such as the nitro group (~1520 cm⁻¹) and ester carbonyl (~1730 cm⁻¹) .

Q. How does the Z-conformation of the benzylidene group influence intermolecular interactions in the solid state?

Methodological Answer: The Z-conformation promotes intermolecular C–H···O hydrogen bonds between the nitro group and adjacent ester carbonyls, stabilizing the crystal lattice. These interactions are mapped using Hirshfeld surface analysis and quantified in crystallographic tables (e.g., Table 1 in ). Such packing effects are critical for understanding solubility and crystallinity .

Advanced Research Questions

Q. How can disorder in the ethyl ester group during X-ray refinement be resolved, and what software tools are recommended?

Methodological Answer: Disorder in the ethyl ester group is modeled using split positions with refined occupancy factors (e.g., 60:40 ratio). The SHELX suite (SHELXL) is preferred for its robust refinement algorithms, which handle partial occupancy and anisotropic displacement parameters. Constraints (e.g., SIMU, DELU) stabilize refinement convergence. Validation tools like PLATON or CHECKCIF ensure geometric plausibility .

Q. What role do intermediates like (E/Z)-isomers play in the Hantzsch reaction involving Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate?

Methodological Answer: In Hantzsch-type syntheses (e.g., nifedipine analogs), the (E)- and (Z)-isomers of the benzylidene intermediate are rate-limiting. Isolation via semi-preparative HPLC (C18 column, acetonitrile/water gradient) confirms their identity by ¹H NMR. Kinetic studies show that pre-forming these intermediates improves radiochemical yield (RCY) in ¹³N-labeled products by bypassing slow condensation steps .

Q. How can computational methods (e.g., DFT) predict the electronic effects of substituents on the nitrobenzylidene moiety?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the electron-withdrawing nitro group’s impact on the β-ketoester’s reactivity. Frontier molecular orbital (FMO) analysis reveals charge distribution at the benzylidene carbon, guiding predictions for nucleophilic attack sites. Solvent effects (PCM model) and transition-state optimization (e.g., for cyclization reactions) are validated against experimental kinetics .

Q. What strategies enable derivatization of Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate for pharmacological studies?

Methodological Answer:

- Ester exchange : Replace the methyl ester with isopropyl or 2-cyanoethyl groups (e.g., via transesterification with alcohols and catalytic H₂SO₄) to modulate lipophilicity .

- Heterocyclic formation : React the β-ketoester with hydrazines or hydroxylamines to synthesize pyrazole or isoxazole derivatives, respectively. Monitor regioselectivity via LC-MS .

- Nitro reduction : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine, enabling further functionalization (e.g., amide coupling) .

Data Contradictions and Resolution

Q. Discrepancies in reported crystallographic parameters for similar benzylidene derivatives: How to reconcile these?

Methodological Answer: Variations in unit cell parameters (e.g., β-angle differences in monoclinic systems) may arise from solvent inclusion or temperature-dependent polymorphism. Cross-validate data using the Cambridge Structural Database (CSD) and re-refine deposited CIF files with updated software versions. Differential scanning calorimetry (DSC) identifies polymorphic transitions, while PXRD distinguishes crystalline forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。